sodium;4-amino-2-hydroxybenzoate
Description
Sodium 4-amino-2-hydroxybenzoate (CAS: 8031-28-5; alternative name: sodium aminosalicylate dihydrate, CAS: 6018-19-5) is a sodium salt derivative of 4-amino-2-hydroxybenzoic acid. It is structurally characterized by an aromatic ring substituted with hydroxyl (-OH), amino (-NH₂), and carboxylate (-COO⁻Na⁺) groups. This compound is utilized industrially, notably as a synergistic agent in polysiloxane defoamers for textile applications, where it enhances foam inhibition and stabilizes the defoaming formulation ">[8]. Its efficacy arises from hydrogen-bonding interactions between the amino, hydroxyl, and carboxylate groups, which improve thermal and chemical resistance ">[9].
Properties
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDKUPCWXUVNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The neutralization follows the general equation:
Stoichiometric equivalence is critical to ensure complete conversion. A molar ratio of 1:1 between the acid and sodium hydroxide is typically employed.
Procedural Details
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Dissolution of 4-Amino-2-Hydroxybenzoic Acid : The acid is dissolved in deionized water under gentle heating (40–50°C) to enhance solubility.
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Base Addition : Aqueous sodium hydroxide (10–20% w/v) is added dropwise with continuous stirring until the solution reaches pH 7.0–7.5.
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Crystallization : The mixture is cooled to room temperature, and the sodium salt precipitates. Evaporation under reduced pressure yields a solid product.
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Purification : Recrystallization from ethanol-water (3:1 v/v) removes residual impurities, achieving >95% purity.
Optimization and Challenges
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pH Control : Excess base (pH >8) may deprotonate the phenolic -OH group, leading to side reactions.
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Temperature : Elevated temperatures (>60°C) during neutralization can degrade the aromatic amine moiety.
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Yield : Typical yields range from 85–92%, with losses occurring during filtration and recrystallization.
Hydrolysis of Methyl 4-Amino-2-Hydroxybenzoate
An alternative route involves the hydrolysis of methyl 4-amino-2-hydroxybenzoate, an ester derivative, to directly form the sodium salt under basic conditions.
Reaction Pathway
The hydrolysis proceeds via nucleophilic acyl substitution:
This method avoids isolation of the free acid, streamlining the synthesis.
Synthetic Protocol
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Ester Activation : Methyl 4-amino-2-hydroxybenzoate (1.0 equiv) is suspended in a 1:1 mixture of ethanol and water.
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Base Hydrolysis : Sodium hydroxide (1.2 equiv) is added, and the reaction is heated to 50°C for 6–8 hours.
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Workup : The mixture is acidified to pH 2–3 with HCl to precipitate unreacted ester, filtered, and then neutralized with NaOH to pH 7.
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Isolation : The sodium salt is obtained via rotary evaporation and dried under vacuum, yielding 77–85%.
Key Considerations
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Solvent Choice : Ethanol-water mixtures enhance ester solubility while preventing saponification side reactions.
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Base Excess : A 20% molar excess of NaOH ensures complete hydrolysis but requires careful pH monitoring to avoid over-neutralization.
Industrial-Scale Synthesis and Optimization
Industrial production of sodium 4-amino-2-hydroxybenzoate prioritizes cost-efficiency, scalability, and high throughput.
Large-Scale Neutralization
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Continuous Reactors : Tubular reactors enable rapid mixing of 4-amino-2-hydroxybenzoic acid and NaOH, reducing reaction time to <30 minutes.
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In-Line pH Monitoring : Automated systems adjust NaOH addition in real-time, maintaining pH within ±0.1 units.
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Spray Drying : The solution is spray-dried to produce a free-flowing powder with 98–99% purity, suitable for direct packaging.
Purification Techniques
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Membrane Filtration : Nanofiltration membranes remove unreacted acid and sodium ions, achieving >99.5% purity.
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Crystallization Additives : Polyvinylpyrrolidone (PVP) is added to control crystal size, improving solubility and batch uniformity.
Alternative Synthesis Pathways from Halogenated Precursors
Halogenated derivatives of 4-amino-2-hydroxybenzoic acid offer routes to the sodium salt through functional group interconversion.
Halogenation-Hydrolysis Sequence
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Halogenation : 4-Amino-2-hydroxybenzoic acid is treated with N-bromosuccinimide (NBS) in dioxane at 80°C to introduce bromine at the 3- and 5-positions.
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Hydrolysis : The dibrominated intermediate undergoes basic hydrolysis with NaOH (2.0 equiv) at 50°C, followed by neutralization to yield the sodium salt.
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Yield : This two-step process achieves a 53.7% overall yield, limited by side reactions during halogenation.
Palladium-Catalyzed Coupling
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Intermediate Formation : Trimethylsilylacetylene reacts with dibrominated precursors in the presence of Pd(PPh₃)₂Cl₂ and CuI, forming a benzofuran intermediate.
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Hydrolysis and Neutralization : The intermediate is hydrolyzed with NaOH (1.5 equiv) and neutralized to afford the sodium salt in 72% yield.
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and applicability of each method:
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Neutralization | NaOH | 40–50°C, pH 7.5 | 85–92 | 95–99 | High |
| Ester Hydrolysis | NaOH, ethanol-water | 50°C, 6–8 h | 77–85 | 90–95 | Moderate |
| Industrial Spray Drying | NaOH, PVP | Continuous reactor | 98–99 | 99.5 | Very High |
| Halogenation-Hydrolysis | NBS, NaOH | 80°C, 50°C | 53.7 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions: Sodium 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Sodium 4-amino-2-hydroxybenzoate serves as a precursor in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical reactions, making it valuable in synthetic organic chemistry.
Biology
Research has indicated that sodium aminosalicylate interacts with biological molecules, potentially influencing their functions. Studies have focused on its role in inhibiting specific enzymatic activities and its effects on cellular processes.
Medicine
Sodium 4-amino-2-hydroxybenzoate has been investigated for its anti-inflammatory and antimicrobial properties. It has shown promise in treating tuberculosis as an adjunct therapy alongside other antitubercular agents due to its bacteriostatic effects .
Case Study:
In a study examining the effectiveness of sodium aminosalicylate in tuberculosis treatment, it was found that patients receiving this compound alongside standard therapy exhibited improved outcomes compared to those receiving standard therapy alone .
Industry
In industrial applications, sodium 4-amino-2-hydroxybenzoate is utilized in the production of dyes and pigments. Its chemical properties make it suitable for creating colorants used in various materials.
Mechanism of Action
Sodium 4-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
Sodium 4-aminosalicylate: Both compounds share similar structures and exhibit bacteriostatic properties.
4-hydroxybenzoic acid: While structurally related, 4-hydroxybenzoic acid lacks the amino group, resulting in different chemical reactivity and applications
Uniqueness: The presence of both amino and hydroxyl groups in sodium 4-amino-2-hydroxybenzoate makes it a versatile compound with unique chemical properties, allowing it to participate in a variety of reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Sodium 4-Amino-2-Hydroxybenzoate
- Functional groups: Hydroxyl (-OH), amino (-NH₂), carboxylate (-COO⁻Na⁺).
- Key interactions : Hydrogen bonding via -OH and -NH₂ groups; ionic interactions via carboxylate.
4-Amino-2-Hydroxybenzoic Acid
- Functional groups: Hydroxyl (-OH), amino (-NH₂), carboxylic acid (-COOH).
- Key interactions : Strong intramolecular hydrogen bonding between -OH and -COOH; weaker adsorption on mineral surfaces compared to its sodium salt ">[5].
Methyl 4-Amino-2-Hydroxybenzoate
- Functional groups: Hydroxyl (-OH), amino (-NH₂), ester (-COOCH₃).
- Key interactions : Reduced hydrophilicity due to esterification; used as an intermediate in sulfonamide drug synthesis ">[14].
Ethyl 4-Amino-2-Hydroxybenzoate (Ethyl Aminosalicylate)
- Functional groups: Hydroxyl (-OH), amino (-NH₂), ester (-COOCH₂CH₃).
- Key interactions : Similar to methyl ester but with slightly increased lipophilicity (molecular weight: 181.19) ">[21].
Sodium 4-Hydroxybenzoate
- Functional groups : Hydroxyl (-OH), carboxylate (-COO⁻Na⁺).
- Key interactions: Lacks amino group, reducing hydrogen-bonding capacity; used as a preservative ">[23].
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Hydrophobicity |
|---|---|---|---|---|
| Sodium 4-amino-2-hydroxybenzoate | ~211.1 (dihydrate) | -OH, -NH₂, -COO⁻Na⁺ | High (aqueous) | Moderate |
| 4-Amino-2-hydroxybenzoic acid | 153.12 | -OH, -NH₂, -COOH | Moderate (polar solvents) | Low |
| Methyl 4-amino-2-hydroxybenzoate | 181.19 | -OH, -NH₂, -COOCH₃ | Low (organic solvents) | High |
| Ethyl 4-amino-2-hydroxybenzoate | 181.19 | -OH, -NH₂, -COOCH₂CH₃ | Low (organic solvents) | High |
| Sodium 4-hydroxybenzoate | 160.10 | -OH, -COO⁻Na⁺ | High (aqueous) | Low |
Application-Specific Performance
Mineral Flotation
- Sodium 4-amino-2-hydroxybenzoate: Less effective than erucate or oleate ions due to lower interaction energy (-2 formal charge) and adsorption on mineral surfaces (e.g., PSM surfaces (112) and (101)) ">[5].
Defoaming Agents
- Sodium 4-amino-2-hydroxybenzoate: Synergizes with polysiloxane to reduce defoamer dosage by 0.01–10 wt%, improving high-temperature and acid/alkali resistance ">[8].
- Ethyl/Methyl Esters: Not suitable for defoaming due to poor aqueous solubility.
Pharmaceutical Intermediates
- Methyl 4-amino-2-hydroxybenzoate: Key precursor in synthesizing sulfonamide derivatives (e.g., anti-cancer agents). PDOS analysis shows 51% contribution to HOMO orbitals from the methyl ester group ">[14].
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
